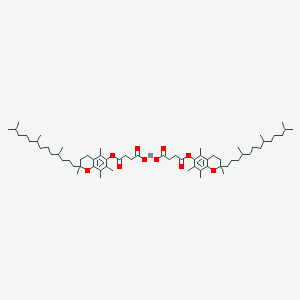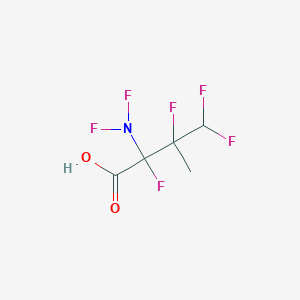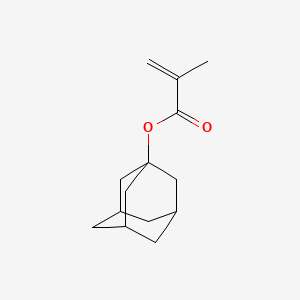
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
説明
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a chiral compound that features both tert-butoxy and tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid typically involves the protection of amino acids. One common method is the chemoselective N-tert-butyloxycarbonylation of amines. This process can be carried out using glycerol as a solvent at room temperature, which is both efficient and environmentally friendly . The reaction conditions are mild and do not require a catalyst, making it a green and sustainable method.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar protective group strategies The use of tert-butoxycarbonyl (Boc) groups is prevalent due to their stability and ease of removal under acidic conditions
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products:
Oxidation: Formation of tert-butyl alcohol and oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Deprotected amino acids or peptides.
科学的研究の応用
4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in peptide synthesis where the Boc group serves as a protective group for amino acids.
Biology: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Employed in the production of fine chemicals and pharmaceuticals, where its protective groups facilitate the synthesis of high-purity products.
作用機序
The mechanism of action of 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid primarily involves its role as a protective group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules, particularly peptides. The tert-butoxy group provides additional stability and can be involved in various chemical transformations.
類似化合物との比較
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar in structure but with a methyl group instead of a tert-butoxy group.
tert-Butanesulfinamide: Used in asymmetric synthesis and shares the tert-butyl group.
Uniqueness: 4-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is unique due to its combination of protective groups, which provide both stability and selectivity in organic synthesis. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of peptides and other complex molecules.
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJDCONJXLIIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/structure/B7888394.png)


![[2-[4-(Methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]azanium;chloride](/img/structure/B7888412.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)







![1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B7888468.png)

